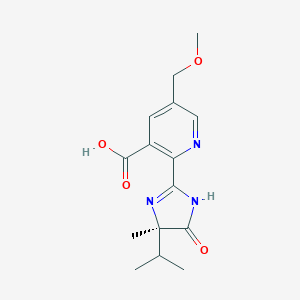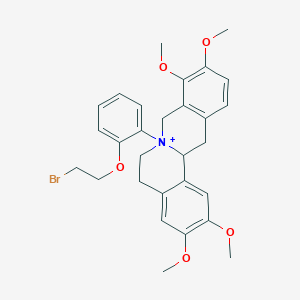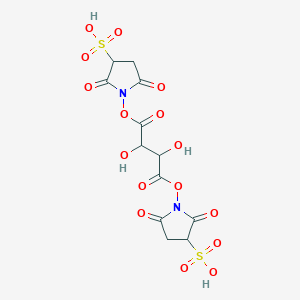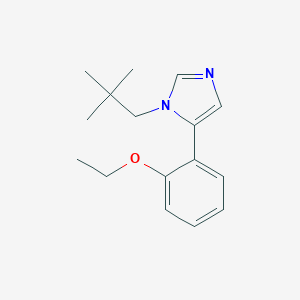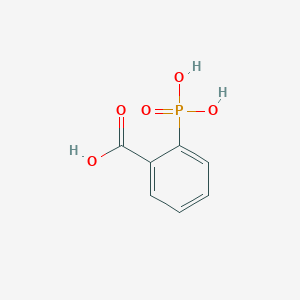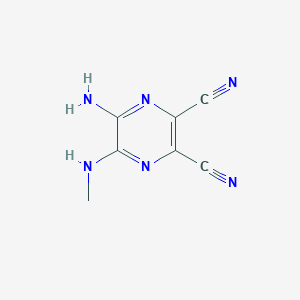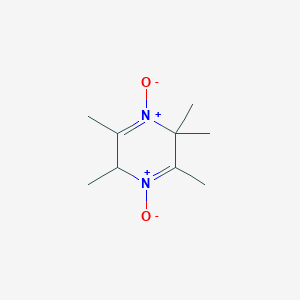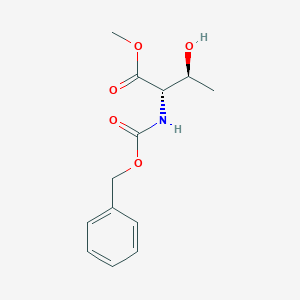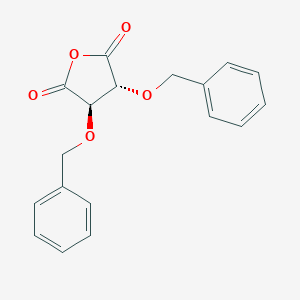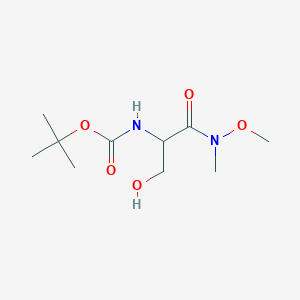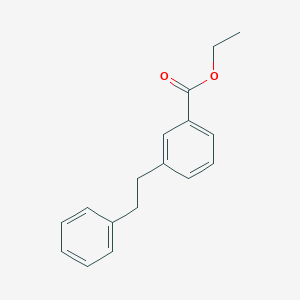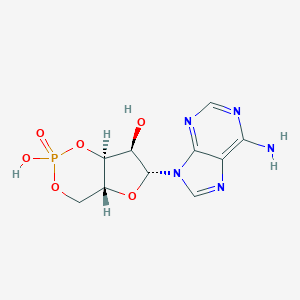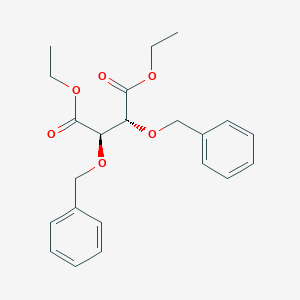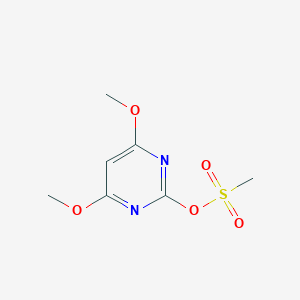
4,6-Dimethoxypyrimidin-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxypyrimidin-2-yl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.
Scientific Research Applications
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various scientific research applications, including its use as a building block in the synthesis of nucleoside analogs. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, it has been used as a research tool for studying the mechanism of action of various enzymes and proteins.
Mechanism Of Action
The mechanism of action of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves its ability to inhibit the activity of enzymes and proteins. This compound acts as a competitive inhibitor, binding to the active site of enzymes and preventing their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
Biochemical And Physiological Effects
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. This compound has also been shown to have antiviral and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4,6-Dimethoxypyrimidin-2-yl methanesulfonate in lab experiments include its simple synthesis method, its ability to inhibit the activity of enzymes and proteins, and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for the research of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of new derivatives of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate could lead to the development of new drugs and research tools.
Synthesis Methods
The synthesis of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves the reaction of 4,6-dimethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
properties
CAS RN |
120259-57-6 |
|---|---|
Product Name |
4,6-Dimethoxypyrimidin-2-yl methanesulfonate |
Molecular Formula |
C7H10N2O5S |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl) methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S/c1-12-5-4-6(13-2)9-7(8-5)14-15(3,10)11/h4H,1-3H3 |
InChI Key |
HCIXUQJFFHIBSX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
synonyms |
2-Pyrimidinol, 4,6-dimethoxy-, methanesulfonate (ester) (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




